N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide
Description
Properties
CAS No. |
648923-02-8 |
|---|---|
Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(3-phenylmethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-17-9-10-20(24)19(12-17)21(25)23-13-16-7-4-8-18(11-16)26-14-15-5-2-1-3-6-15/h1-12,24H,13-14H2,(H,23,25) |
InChI Key |
OQJCCIXGHPKIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Chlorination: The chlorination of the aromatic ring can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the chlorinated benzyloxybenzyl compound with 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and benzyl groups can enhance its binding affinity to these targets, while the chlorine and hydroxyl groups can modulate its electronic properties. This compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide (BP 1846789180-45-0)
- Structure : Lacks the 3-(benzyloxy)benzyl group, replaced by a simple phenyl ring.
- Key Differences: Reduced lipophilicity due to the absence of the benzyloxy group.
- Implications : Simpler analogs like this may exhibit reduced metabolic stability or tissue penetration compared to the target compound .
2-Hydroxy-5-nitro-N-phenylbenzamide
- Structure : Features a nitro group at position 5 instead of chlorine.
- Nitro-substituted analogs are often associated with enhanced antibacterial or antiparasitic activity but may increase toxicity risks .
Pharmacologically Active Derivatives
Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)
- Structure : Shares the 5-chloro-2-hydroxybenzamide core but substitutes the benzyloxybenzyl group with a 2-chloro-4-nitrophenyl moiety.
- Key Differences :
- Activity: Niclosamide is a known anthelmintic and anticancer agent, inducing apoptosis via mitochondrial disruption. The target compound’s benzyloxy group may enhance cell membrane permeability or alter target specificity .
N-[4-(2,1,3-Benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide
- Structure : Replaces the benzyloxybenzyl group with a benzothiadiazole-linked chlorophenyl group.
- Key Differences: Benzothiadiazole introduces a heterocyclic ring, which may enhance π-π stacking interactions with biological targets. Potential for altered electronic properties and redox activity compared to the benzyloxy substituent .
Functionalized Benzamides with Complex Substituents
4-Benzylthio-2-chloro-5-sulfamoyl-N-(4-methylphenyl)benzamide Derivatives (Compounds 51–55)
- Structure : Feature sulfamoyl and triazine groups linked to the benzamide core.
- Higher molecular weights (e.g., compound 51: 277–279°C melting point) suggest greater structural rigidity compared to the target compound .
3-Methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
- Structure : Contains a benzoxazole ring and methoxy groups.
- Key Differences: Benzoxazole increases aromaticity and metabolic resistance.
Biological Activity
N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C20H18ClNO3
- Molecular Weight : 353.82 g/mol
- IUPAC Name : 5-chloro-2-hydroxy-N-(3-(benzyloxy)benzyl)benzamide
- CAS Number : 634186-23-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor of cyclooxygenases (COXs), enzymes involved in the inflammatory process. By inhibiting COXs, the compound may reduce the production of prostaglandins, leading to anti-inflammatory effects. Additionally, it may interact with various receptors and signaling pathways that are crucial for cell proliferation and survival.
Biological Activities
- Anti-inflammatory Activity :
- Antimicrobial Activity :
- Anticancer Potential :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Effective against MRSA | |
| Anticancer | Induction of apoptosis in cancer cells |
Table 2: Minimum Inhibitory Concentrations (MICs)
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (ATCC 29213) | 0.070 | |
| Enterococcus faecalis (ATCC 29212) | 4.66 | |
| Mycobacterium tuberculosis | 0.50 |
Case Studies
-
Study on Anti-inflammatory Effects :
A study conducted on animal models demonstrated that treatment with this compound led to a significant reduction in paw edema induced by carrageenan, confirming its anti-inflammatory potential . -
Antimicrobial Testing :
In vitro tests against clinical isolates of MRSA showed that the compound effectively inhibited bacterial growth with an MIC value lower than traditional antibiotics, suggesting its potential as a therapeutic agent against resistant strains . -
Evaluation of Anticancer Properties :
A recent investigation into the anticancer effects revealed that this compound significantly reduced the viability of breast cancer cells in a dose-dependent manner, indicating its potential use in cancer therapy .
Q & A
Basic: What are the key synthetic methodologies for preparing N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the hydroxybenzamide core via coupling reactions. For example, 5-chloro-2-hydroxybenzoic acid derivatives are activated using coupling agents (e.g., SOCl₂) to form acyl chlorides, followed by reaction with substituted benzylamines under nitrogen .
- Step 2: Introduction of the 3-(benzyloxy)benzyl group. This may involve nucleophilic substitution or reductive amination. Pyridine or triethylamine is often used to scavenge HCl in such reactions .
- Critical Parameters: Reaction temperature (e.g., reflux in ethanol or THF), solvent polarity, and catalyst selection (e.g., acetic acid for Schiff base formation in related compounds) .
Example Protocol (Adapted from ):
Dissolve 5-chloro-2-hydroxybenzoic acid (1 mmol) in ethanol.
Add 3-(benzyloxy)benzylamine (1.1 mmol) and acetic acid (catalytic).
Reflux for 4–5 hours, monitor by TLC, and crystallize the product from ethanol.
Advanced: How do structural modifications (e.g., halogen substitution, benzyloxy positioning) affect the compound’s bioactivity?
Answer:
- Halogen Effects: The 5-chloro substituent enhances lipophilicity and membrane penetration, critical for antimicrobial activity. Bromine analogs (e.g., 5-bromo-2-hydroxybenzamide) show higher potency but reduced solubility .
- Benzyloxy Group: Positioning at the 3-position on the benzyl ring improves steric compatibility with bacterial targets (e.g., GroEL/ES chaperonins). Substitution with electron-withdrawing groups (e.g., trifluoromethyl) may alter binding kinetics .
- Hydroxy vs. Methoxy: The 2-hydroxy group is essential for hydrogen bonding with enzyme active sites. Methoxy derivatives lack this interaction, reducing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
